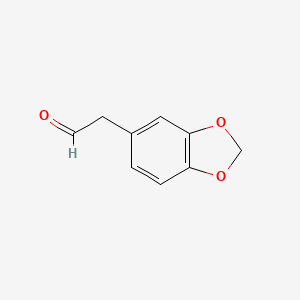

1,3-Benzodioxol-5-ylacetaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,4-5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMZTAWQQFJQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296095 | |

| Record name | 1,3-benzodioxol-5-ylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6543-34-6 | |

| Record name | NSC107645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzodioxol-5-ylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Benzodioxol-5-ylacetaldehyde and Related Compounds

Audience: Researchers, scientists, and drug development professionals. Core Content: This document provides a detailed overview of the primary synthetic pathways for 1,3-Benzodioxol-5-ylacetaldehyde (also known as homopiperonal) and the structurally related, commercially significant fragrance, Helional® (3-(1,3-Benzodioxol-5-yl)-2-methylpropanal). It outlines reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate comparison and replication.

Introduction

1,3-Benzodioxole derivatives are pivotal intermediates in the synthesis of a wide array of compounds, ranging from fragrances to pharmaceuticals. This compound, in particular, is a valuable building block. This guide explores the core synthetic routes to this aldehyde and its analogue, Helional. The pathways discussed include the Darzens glycidic ester condensation for direct aldehyde synthesis, the widely used aldol condensation route for Helional, and the oxidation of isosafrole, which primarily yields the corresponding ketone.

Pathway 1: Darzens Glycidic Ester Condensation for this compound

The Darzens condensation is a classic and efficient method for the homologation of an aldehyde, converting it into a new aldehyde with one additional carbon atom in the chain.[1][2] This pathway represents a direct route to this compound from the readily available starting material, piperonal (1,3-Benzodioxole-5-carbaldehyde).

The reaction proceeds in three main stages:

-

Condensation: Piperonal reacts with an α-haloester (e.g., ethyl chloroacetate) in the presence of a strong base to form an α,β-epoxy ester, also known as a glycidic ester.[3][4]

-

Saponification: The resulting glycidic ester is hydrolyzed with a base (saponification) to yield the sodium salt of the glycidic acid.[1]

-

Decarboxylation: The glycidic acid salt is then acidified and heated, leading to decarboxylation and rearrangement to form the target aldehyde, this compound.[1]

Caption: Darzens condensation pathway from piperonal.

Experimental Protocol: Darzens Glycidic Ester Condensation

This protocol is a representative procedure based on established methodologies for the Darzens reaction.[2][4]

-

Glycidic Ester Formation:

-

To a stirred solution of piperonal (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in a suitable aprotic solvent (e.g., dry THF or benzene), add a strong base such as sodium ethoxide or potassium tert-butoxide (1.2 equivalents) portion-wise while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-24 hours until completion, as monitored by TLC.

-

Quench the reaction by pouring it into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α,β-epoxy ester.

-

-

Saponification and Decarboxylation:

-

Dissolve the crude glycidic ester in ethanol and add an aqueous solution of sodium hydroxide (2.5 equivalents).

-

Heat the mixture to reflux for 2-3 hours to effect saponification.

-

Cool the reaction mixture and carefully acidify with dilute hydrochloric acid until the pH is acidic.

-

Gently heat the acidified mixture to induce decarboxylation, which is often evidenced by the evolution of CO2 gas.

-

After gas evolution ceases, cool the mixture and extract the target aldehyde with dichloromethane.

-

Dry the organic extract, remove the solvent in vacuo, and purify the resulting this compound by vacuum distillation or column chromatography.

-

Quantitative Data

The yields for Darzens reactions can vary based on the specific substrates and conditions used.

| Step | Product | Typical Yield Range |

| Condensation | α,β-Epoxy Glycidic Ester | 70-90% |

| Saponification & Decarboxylation | This compound | 50-75% |

| Overall | This compound | 35-68% |

Pathway 2: Aldol Condensation for Helional Synthesis

The most common industrial synthesis for Helional (3-(1,3-benzodioxol-5-yl)-2-methylpropanal) involves a crossed-aldol condensation between piperonal and propanal, followed by a selective hydrogenation step.[5][6] This process can be performed in a stepwise manner or as a "one-pot" synthesis.[7]

Two-Step Synthesis:

-

Aldol Condensation: Piperonal and propanal undergo a base-catalyzed aldol condensation to form 2-methyl-3-(1,3-benzodioxol-5-yl)acrolein (piperonylidene propanal).

-

Selective Hydrogenation: The α,β-unsaturated double bond in the intermediate is selectively hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to yield the final saturated aldehyde, Helional.[7]

One-Pot Synthesis: Both the condensation and hydrogenation reactions are carried out in a single reaction vessel, which simplifies the operation and reduces reaction time.[7]

Caption: Two-step vs. one-pot synthesis of Helional.

Experimental Protocols: Helional Synthesis

The following protocols are based on a detailed study of the synthesis method.[7]

Protocol 1: Two-Step Synthesis

-

Condensation:

-

Charge a reaction vessel with 100g of piperonal, 100g of methanol, 40g of propanal, and 3g of potassium hydroxide.

-

Heat the mixture to 40°C and maintain for 1.5 hours with stirring.

-

After the reaction, purify the intermediate piperonylidene propanal.

-

-

Hydrogenation:

-

In a hydrogenation reactor, combine 100g of the purified piperonylidene propanal, 100g of methanol, and 5g of 5% Pd/C catalyst.

-

Pressurize the reactor with hydrogen gas to 300 KPa.

-

Heat the mixture to 40°C and stir for 3 hours.

-

After the reaction is complete, filter the catalyst and purify the product by distillation.

-

Protocol 2: One-Pot Synthesis

-

Charge a suitable reactor with 100g of piperonal, 100g of methanol, 40g of propanal, 3g of potassium hydroxide, and 5g of 5% Pd/C catalyst.

-

Pressurize the reactor with hydrogen gas to 300 KPa.

-

Heat the mixture to 40°C and maintain with vigorous stirring for 3 hours.

-

Upon completion, cool the reactor, filter the catalyst, and purify the resulting Helional.

Quantitative Data: Helional Synthesis

The following data summarizes the yields and conditions for the two approaches.[7]

| Parameter | Two-Step: Condensation | Two-Step: Hydrogenation | One-Pot Synthesis |

| Starting Materials | Piperonal (100g), Propanal (40g) | Piperonylidene Propanal (100g) | Piperonal (100g), Propanal (40g) |

| Catalyst | KOH (3g) | 5% Pd/C (5g) | KOH (3g), 5% Pd/C (5g) |

| Solvent | Methanol (100g) | Methanol (100g) | Methanol (100g) |

| Temperature | 40°C | 40°C | 40°C |

| Time | 1.5 h | 3 h | 3 h |

| Pressure | N/A | 300 KPa (H₂) | 300 KPa (H₂) |

| Yield | 71.4% | 93.1% | 64.8% |

| Overall Yield | 66.5% | - | 64.8% |

Pathway 3: Oxidation of Isosafrole

The oxidation of isosafrole is a well-known route for producing 1,3-benzodioxole derivatives. However, it is critical to note that this pathway, particularly via methods like the Wacker or peracid oxidation, predominantly yields the ketone, 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) , rather than the target aldehyde.[8][9] The formation of the aldehyde is generally a minor byproduct.

Wacker-Tsuji Oxidation: This reaction uses a palladium(II) catalyst in the presence of a co-oxidant (typically a copper salt) and oxygen to oxidize a terminal alkene.[10][11] In the case of isosafrole (a propenylbenzene), the oxidation occurs at the double bond according to Markovnikov's rule, leading to the formation of a methyl ketone.

Caption: Wacker oxidation of isosafrole to MDP-2-P.

Experimental Protocol: Wacker Oxidation of Safrole/Isosafrole

The following is a representative lab-scale procedure for the Wacker oxidation.[12]

-

Catalyst Solution Preparation:

-

In a reaction vessel, dissolve Palladium (II) chloride (e.g., 3.24g) and Copper (II) chloride dihydrate (e.g., 32.4g) in a mixture of Dimethylformamide (DMF, 500mL) and water (70mL).

-

Stir the mixture vigorously for several hours until all solids are dissolved.

-

-

Oxidation:

-

Add safrole or isosafrole (e.g., 324g) to the catalyst solution.

-

Purge the reactor with oxygen and then maintain an oxygen pressure of approximately 35 psi.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a consistent temperature.

-

-

Workup and Purification:

-

Upon reaction completion, add 5% aqueous HCl (e.g., 500mL) to the mixture. This often causes the product to precipitate.

-

Extract the aqueous layer with a solvent like Dichloromethane (DCM).

-

Combine the precipitate and the organic extracts. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the crude product by vacuum distillation to yield MDP-2-P.

-

Quantitative Data: Wacker Oxidation

The following data pertains to the synthesis of the major ketone product, MDP-2-P.

| Parameter | Value |

| Substrate | Safrole |

| Catalysts | PdCl₂, CuCl₂·2H₂O |

| Solvent | DMF / H₂O |

| Oxidant | O₂ (35 psi) |

| Product | 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) |

| Reported Molar Yield | ~81%[12] |

Summary and Conclusion

This guide has detailed three primary synthetic strategies related to this compound.

-

For the direct synthesis of This compound , the Darzens Glycidic Ester Condensation starting from piperonal is the most chemically direct and appropriate method. It represents a classic aldehyde homologation technique.

-

For the synthesis of the related fragrance Helional , the Aldol Condensation of piperonal with propanal followed by selective hydrogenation is the established industrial method, offering high yields and operational simplicity through either a two-step or one-pot process.

-

The Oxidation of Isosafrole is a highly efficient route to the corresponding methyl ketone (MDP-2-P) but is not a suitable primary pathway for the synthesis of this compound.

For researchers and professionals, the choice of pathway depends critically on the precise target molecule. The Darzens condensation is recommended for accessing homopiperonal, while the aldol route is the standard for Helional.

References

- 1. Darzens Reaction [organic-chemistry.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Darzens reaction - Wikipedia [en.wikipedia.org]

- 4. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 5. Helional - Wikipedia [en.wikipedia.org]

- 6. foreverest.net [foreverest.net]

- 7. globethesis.com [globethesis.com]

- 8. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wacker process - Wikipedia [en.wikipedia.org]

- 12. DMF/O2 Wacker Oxidation of Safrole - [www.rhodium.ws] [chemistry.mdma.ch]

physicochemical properties of homopiperonal

An In-depth Technical Guide on the Physicochemical Properties of Homopiperonal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented to support research, development, and analytical activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of key properties.

Chemical Identity

Homopiperonal is a trivial name for the chemical compound more systematically known as 3,4-methylenedioxyphenylacetone . It is also commonly referred to as piperonyl methyl ketone (PMK) or 3,4-methylenedioxyphenyl-2-propanone (MDP2P).

Physicochemical Properties

The are summarized in the table below. It is important to note that this compound is reportedly unstable at room temperature and should be stored under refrigeration to prevent degradation.[1]

| Property | Value | Source(s) |

| Molecular Weight | 178.18 g/mol | [2][4][5][7] |

| Physical Form | Liquid or Yellowish oily liquid | [4][8] |

| Melting Point | 87-88 °C | [6] |

| Boiling Point | 290 °C (554 °F; 563 K) | [1][4] |

| Density | 1.21 g/cm³ | [4] |

| Solubility | DMF: 30 mg/mlDMSO: 25 mg/mlEthanol: 30 mg/mlMethanol: 10 mg/mlPBS (pH 7.2): 3 mg/ml | [6][9] |

| pKa | Data not available. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[10][11]

Apparatus:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating oil (for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.[12]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.[12]

-

Apparatus Setup (Mel-Temp): The packed capillary tube is placed into the sample holder of the melting point apparatus.[10]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the oil of the Thiele tube.[11]

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.[10][12]

-

Purity: A sharp melting range (0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[10]

Boiling Point Determination

The boiling point of a liquid organic compound can be determined using a micro-scale method with a Thiele tube or a similar heating block.[13][14]

Apparatus:

-

Thiele tube or heating block

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[13]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in the Thiele tube or heating block.[13][15]

-

Heating: The apparatus is heated gently. As the liquid heats, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[16]

-

Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[16]

Solubility Determination

The solubility of an organic compound is typically tested in a range of solvents to classify it based on its functional groups and polarity.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like diethyl ether or hexane.

Procedure:

-

Initial Test in Water: Place approximately 25 mg of the solid or 0.05 mL of the liquid into a small test tube. Add 0.75 mL of water in portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[17]

-

pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic, basic, or neutral.[18][19]

-

Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl is tested sequentially. Solubility in dilute base suggests an acidic functional group, while solubility in dilute acid suggests a basic functional group.[17][18]

-

Solubility in Organic Solvents: The solubility of the compound in a nonpolar organic solvent can also be determined to assess its overall polarity.[20]

pKa Determination

-

Potentiometric Titration: This is a highly accurate method where the compound is dissolved in a suitable solvent (often with a co-solvent for poorly water-soluble compounds) and titrated with a standardized acid or base. The pH is monitored with a pH meter, and the pKa is determined from the inflection point of the titration curve.[21][22]

-

UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore that exhibits a spectral shift upon protonation or deprotonation. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain protons in a molecule can be sensitive to changes in pH. By monitoring these shifts as a function of pH, a titration curve can be generated and the pKa determined.[22][23][24]

Synthetic Pathway of MDMA via Homopiperonal

Homopiperonal (MDP2P) is a well-known precursor in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA). The following diagram illustrates a common synthetic route from safrole, an essential oil, with homopiperonal as a key intermediate.

This diagram outlines the chemical transformations involved in the synthesis of MDMA, highlighting the role of homopiperonal as a central intermediate.[1][3] The process typically begins with the isomerization of safrole to isosafrole, followed by oxidation to yield homopiperonal. Subsequent reductive amination with methylamine and a final reduction step produce MDMA.

References

- 1. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]

- 2. 3,4-Methylenedioxyphenyl acetone | LGC Standards [lgcstandards.com]

- 3. 3,4-methylenedioxyphenyl-2-propanone manufacturers, India, exporter, cas No. 4676-39-5 3,4-methylenedioxyphenyl-2-propanone suppliers from india, companies, Pharmaceuticals Drug from India, 3,4-methylenedioxyphenyl-2-propanone import india, 3,4-methylenedioxyphenyl-2-propanone export india, 3,4-methylenedioxyphenyl-2-propanone buyer india, 3,4-methylenedioxyphenyl-2-propanone seller india,IP,BP,USP,EP, 3,4-methylenedioxyphenyl-2-propanone manufacturer india, 3,4-methylenedioxyphenyl-2-propanone dealers india, 3,4-methylenedioxyphenyl-2-propanone producer india, 3,4-methylenedioxyphenyl-2-propanone, API, Active pharmaceuticals ingradients, largest manufacturer top, Purchase, Cheap, Lowest,Price, COA,MSDS, certificate of Analysis, wholesalers india, 3,4-methylenedioxyphenyl-2-propanone suppliers india, 3,4-methylenedioxyphenyl-2-propanone trader india, 3,4-methylenedioxyphenyl-2-propanone purchase india, 3,4-methylenedioxyphenyl-2-propanone structure, 3,4-methylenedioxyphenyl-2-propanone benefits, 3,4-methylenedioxyphenyl-2-propanone pharmacy and drugs review, api, 3,4-methylenedioxyphenyl-2-propanone , active pharmaceutical ingredients suppliers, pharmaceutical manufacturing, pharmaceutical drugs, pharmaceutical intermediates, pharmaceutical chemicals, pharmaceutical raw materials, active pharmaceutical ingredients committee, active pharmaceutical ingredients manufacturer, construction chemicals manufacturers, manufacturers of industrial chemicals, chemicals suppliers, chemicals 3,4-methylenedioxyphenyl-2-propanone , offers, definition of 3,4-methylenedioxyphenyl-2-propanone, 3,4-methylenedioxyphenyl-2-propanone synthesis, 3,4-methylenedioxyphenyl-2-propanone salt, effects of 3,4-methylenedioxyphenyl-2-propanone, clinical advantage of 3,4-methylenedioxyphenyl-2-propanone detailed info for 3,4-methylenedioxyphenyl-2-propanone, catalog 3,4-methylenedioxyphenyl-2-propanone, polymorphs of 3,4-methylenedioxyphenyl-2-propanone, dosage of 3,4-methylenedioxyphenyl-2-propanone, intermediate of 3,4-methylenedioxyphenyl-2-propanone, 3,4-methylenedioxyphenyl-2-propanone powder, supply 3,4-methylenedioxyphenyl-2-propanone, Taj Pharmaceuticals Limited. [apimanufacturers.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. 3,4-Methylenedioxyphenyl acetone [webbook.nist.gov]

- 6. 4676-39-5 CAS MSDS (PIPERONYL METHYL KETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3,4-Methylenedioxyphenyl acetone (CAS 4676-39-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. topresearchstore.com [topresearchstore.com]

- 9. caymanchem.com [caymanchem.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. byjus.com [byjus.com]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.ws [chem.ws]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Structural Elucidation of 1,3-Benzodioxol-5-ylacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,3-Benzodioxol-5-ylacetaldehyde, also known as homopiperonal. The document details the key spectroscopic and analytical techniques employed to confirm the molecule's structure, presents relevant quantitative data in a structured format, and outlines detailed experimental protocols. This guide is intended to serve as a valuable resource for professionals in research and drug development who work with or encounter this compound.

Chemical Structure and Properties

This compound is an aromatic aldehyde featuring a benzodioxole ring system. This functional group is a common motif in natural products and synthetic compounds with diverse biological activities. The structural integrity of this molecule is paramount for its chemical reactivity and biological function.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6543-34-6 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Predicted |

| Boiling Point | 280 °C at 760 mmHg | [1] |

| Density | 1.255 g/cm³ | [1] |

| Flash Point | 113.9 °C | [1] |

| LogP | 1.15670 | [1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, the methylene protons adjacent to the carbonyl group, and the aldehydic proton.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.75 | t | 1H | -CHO |

| ~6.76 | d | 1H | Ar-H |

| ~6.70 | dd | 1H | Ar-H |

| ~6.65 | s | 1H | Ar-H |

| ~5.95 | s | 2H | -O-CH₂-O- |

| ~3.60 | d | 2H | -CH₂-CHO |

Predicted data based on spectral information for 1,3-benzodioxole and related aldehydes.[2][3][4]

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | -CHO |

| ~148.0 | Ar-C-O |

| ~146.5 | Ar-C-O |

| ~128.0 | Ar-C |

| ~122.0 | Ar-CH |

| ~109.0 | Ar-CH |

| ~108.5 | Ar-CH |

| ~101.0 | -O-CH₂-O- |

| ~50.0 | -CH₂-CHO |

Predicted data based on spectral information for 1,3-benzodioxole and related compounds.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the benzodioxole moiety.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | Aromatic C-H stretch |

| ~2720, ~2820 | Medium | Aldehydic C-H stretch (Fermi doublet) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1250, ~1040 | Strong | C-O stretch (dioxole) |

Predicted data based on general IR correlation tables and spectra of related aromatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 164.0470 | High | [M]⁺ (Molecular Ion) |

| 135.0446 | High | [M - CHO]⁺ |

| 105.0334 | Medium | [M - CHO - CH₂O]⁺ |

| 77.0391 | Medium | [C₆H₅]⁺ |

Predicted fragmentation pattern based on typical fragmentation of aromatic aldehydes and ethers.

Experimental Protocols

The following sections outline the proposed experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound is the oxidation of the corresponding alcohol, 2-(1,3-benzodioxol-5-yl)ethanol.

Protocol: Oxidation of 2-(1,3-benzodioxol-5-yl)ethanol

-

Dissolve 2-(1,3-benzodioxol-5-yl)ethanol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

NMR Spectroscopy

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared Spectroscopy

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

High-Resolution Mass Spectrometry (HRMS)

Protocol: HRMS using Electrospray Ionization (ESI)

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

-

Acquire the mass spectrum in positive ion mode.

-

Determine the exact mass of the molecular ion peak ([M+H]⁺ or [M]⁺) and compare it with the calculated theoretical mass for C₉H₈O₃.[8]

Visualizations

Proposed Synthetic Pathway

References

- 1. 1,3-Benzodioxole-5-acetaldehyde | CAS#:6543-34-6 | Chemsrc [chemsrc.com]

- 2. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,3-Benzodioxole(274-09-9) 13C NMR [m.chemicalbook.com]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 8. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Aldehyde: A Technical Guide to the Natural Precursors of 1,3-Benzodioxol-5-ylacetaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the natural sourcing of 1,3-Benzodioxol-5-ylacetaldehyde. Direct evidence for the significant natural occurrence of this compound is not well-documented in scientific literature. However, its immediate and abundant natural precursor is safrole, a phenylpropanoid found in numerous plant species. This guide, therefore, focuses on the natural sources of safrole and the established methodologies for its extraction and subsequent conversion to related aldehydes, providing a practical pathway for obtaining compounds within this structural class from natural origins.

Understanding the Chemical Relationship

This compound is structurally very similar to piperonal (also known as heliotropin or 1,3-benzodioxole-5-carbaldehyde), a compound with a cherry-like aroma found in plants such as dill, vanilla, violet flowers, and black pepper. The key distinction is an additional methylene group in the side chain of the requested aldehyde. Both of these aldehydes can be derived from the naturally abundant compound safrole, 5-(prop-2-en-1-yl)-1,3-benzodioxole. The typical synthetic route involves the isomerization of safrole to isosafrole, followed by oxidative cleavage to yield piperonal. Further synthetic steps would be required to obtain this compound.

Quantitative Data: Safrole Content in Natural Sources

Safrole is the primary component of several essential oils. The concentration of safrole can vary significantly based on the plant species, geographical location, and the part of the plant used for extraction. The following table summarizes the quantitative data for safrole content in prominent natural sources.

| Plant Species | Family | Plant Part | Safrole Content (% of Essential Oil) |

| Sassafras albidum | Lauraceae | Root bark | 80-85%[1][2] |

| Ocotea pretiosa | Lauraceae | Wood | >90%[3] |

| Cinnamomum camphora | Lauraceae | Wood | 60-95% (in certain chemotypes)[4] |

| Piper auritum | Piperaceae | Leaves | High concentration (often referred to as the "root beer plant")[5] |

| Cinnamomum massoia | Lauraceae | Bark | ~14%[6] |

Experimental Protocols

Extraction of Safrole from Sassafras albidum Root Bark via Steam Distillation

This protocol describes the laboratory-scale extraction of sassafras oil, which is rich in safrole, from the root bark of Sassafras albidum.

Materials and Equipment:

-

Dried and ground root bark of Sassafras albidum

-

Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous calcium chloride or sodium sulfate

-

Glassware (beakers, flasks)

Procedure:

-

The dried root bark of Sassafras albidum is coarsely ground to increase the surface area for efficient steam penetration.[6][7]

-

The ground bark is packed into the distillation flask of the steam distillation apparatus.

-

Steam is passed through the plant material from a steam generator. The steam volatilizes the essential oils.

-

The mixture of steam and essential oil vapor passes through a condenser, where it cools and liquefies.

-

The condensate, a mixture of water and sassafras oil, is collected in a receiving flask.

-

Due to its higher density and immiscibility with water, the sassafras oil will separate as a distinct layer at the bottom of the receiving flask.[6]

-

The mixture is transferred to a separatory funnel, and the lower layer of sassafras oil is carefully collected.

-

The collected oil is dried using an anhydrous drying agent like calcium chloride to remove any residual water.[6]

Isomerization of Safrole to Isosafrole

This protocol details the conversion of safrole to its isomer, isosafrole, a necessary step for the subsequent synthesis of piperonal.

Materials and Equipment:

-

Safrole

-

Potassium hydroxide (KOH)

-

Ethanol

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared.

-

Safrole is added to the alcoholic KOH solution in a reaction flask equipped with a reflux condenser.

-

The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with water and transferred to a separatory funnel.

-

The organic layer containing isosafrole is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to maximize recovery.

-

The combined organic extracts are washed with water to remove any remaining KOH and ethanol.

-

The organic layer is dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the resulting crude isosafrole can be purified by vacuum distillation.

Oxidative Cleavage of Isosafrole to Piperonal

This protocol describes the oxidation of isosafrole to produce piperonal.

Materials and Equipment:

-

Isosafrole

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Reaction flask

-

Dropping funnel

-

Ice bath

-

Steam distillation apparatus

-

Separatory funnel

Procedure:

-

A solution of potassium dichromate in water and sulfuric acid is prepared in a reaction flask, and the mixture is cooled in an ice bath.

-

Isosafrole is slowly added to the cooled oxidizing solution via a dropping funnel with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then subjected to steam distillation to separate the piperonal from the reaction byproducts.[8]

-

The distillate, containing piperonal and water, is collected.

-

The piperonal is extracted from the distillate using a suitable organic solvent.

-

The organic extract is washed, dried, and the solvent is evaporated to yield crude piperonal, which can be further purified by recrystallization or distillation.

Visualizations

Biosynthetic Pathway of Phenylpropanoids

The biosynthesis of safrole originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.

Caption: Simplified Phenylpropanoid Biosynthesis Pathway Leading to Safrole.

Experimental Workflow: From Sassafras to Piperonal

The following diagram illustrates the multi-step process to obtain piperonal from the natural source, Sassafras albidum.

Caption: Workflow for the Production of Piperonal from Sassafras.

References

- 1. scribd.com [scribd.com]

- 2. Chemical composition of essential oil from the root bark of Sassafras albidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2008138084A2 - Process for enrichment of safrole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Real sassafras oil from roots! - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. scribd.com [scribd.com]

- 7. Sassafras Oil Via Steam Distillation , Hive Methods Discourse [chemistry.mdma.ch]

- 8. Chapter 5 - The Main Precursors [erowid.org]

Homopiperonal: A Technical Guide for Researchers

Systematic IUPAC Name: 2-(1,3-benzodioxol-5-yl)acetaldehyde

Common Name: Homopiperonal

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of homopiperonal, also known as 3,4-methylenedioxyphenylacetaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Data

Homopiperonal is an aromatic aldehyde characterized by a methylenedioxy functional group attached to a phenyl ring, which is further substituted with an acetaldehyde group. While a definitive CAS Registry Number for homopiperonal (3,4-methylenedioxyphenylacetaldehyde) is not consistently reported in major chemical databases, it is recognized as a distinct chemical entity. For informational purposes, the closely related nitrile, 3,4-(Methylenedioxy)phenylacetonitrile, is assigned CAS Number 4439-02-5.[1]

Chemical Structure:

Physicochemical Properties

Quantitative physicochemical data for homopiperonal is sparse in publicly available literature. The properties of structurally related compounds are provided below for reference.

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₈O₃ | Homopiperonal | N/A |

| Molecular Weight | 164.16 g/mol | Homopiperonal | N/A |

| Boiling Point | 282 °C (lit.) | 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | N/A |

| Density | 1.162 g/mL at 25 °C (lit.) | 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | N/A |

| Refractive Index | n20/D 1.5335 (lit.) | 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | N/A |

Synthesis Protocols

A documented method for the synthesis of homopiperonal involves the acidic workup of a precursor molecule.

Synthesis from 2-(1,3-benzodioxol-5-yl)-2-((methylsulfinyl)methyl)-1,3-dithiolane

A detailed experimental protocol for the synthesis of 3,4-methylenedioxyphenylacetaldehyde has been described.[2]

Experimental Workflow:

Procedure:

-

A suspension of 2-(1,3-benzodioxol-5-yl)-2-((methylsulfinyl)methyl)-1,3-dithiolane (8.87 g, 0.038 M) is prepared in 100 ml of benzene.[2]

-

To this suspension, 10 ml of acetic acid is added.[2]

-

The mixture is heated under reflux for a period of 4 hours.[2]

-

Following the reaction, the benzene solution is washed sequentially with a saturated sodium bicarbonate solution and then with water.[2]

-

The organic layer is subsequently dried over anhydrous sodium sulfate.[2]

-

The final product, 3,4-methylenedioxyphenylacetaldehyde, is obtained after the removal of the solvent.[2]

Spectral Data

¹H NMR Spectroscopy (Predicted)

-

Aldehydic Proton (CHO): A singlet or triplet (depending on coupling with the adjacent CH₂) is expected around δ 9.5-10.0 ppm.

-

Methylene Protons (CH₂CHO): A doublet or more complex multiplet is expected around δ 3.6-3.8 ppm.

-

Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (δ 6.5-7.5 ppm).

-

Methylenedioxy Protons (O-CH₂-O): A characteristic singlet is expected around δ 5.9-6.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring are expected between δ 100-150 ppm.

-

Methylene Carbon (CH₂CHO): A signal is expected around δ 45-55 ppm.

-

Methylenedioxy Carbon (O-CH₂-O): A signal is expected around δ 100-105 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Methylenedioxy): Strong absorptions are expected in the 1000-1300 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the biological activities and signaling pathway interactions of homopiperonal. However, compounds with the 3,4-methylenedioxy moiety are known to interact with various biological systems. For instance, derivatives of 3,4-methylenedioxyamphetamine (MDA) are known central nervous system stimulants.[3]

Given the structural similarity to other biologically active phenylpropanoids, it is plausible that homopiperonal could be investigated for its potential effects in areas such as:

-

Antimicrobial Activity: Chalcones and other related compounds containing the 3,4-methylenedioxy group have been studied for their antifungal properties.[4]

-

Enzyme Inhibition: The core structure is present in molecules that have been investigated as enzyme inhibitors.

-

Precursor in Drug Synthesis: Homopiperonal could serve as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.

Logical Relationship for Investigating Biological Activity:

Further research is required to elucidate the specific biological roles and mechanisms of action of homopiperonal. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound.

References

- 1. 3,4-(Methylenedioxy)phenylacetonitrile | C9H7NO2 | CID 78178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of a biochemically important aldehyde, 3,4- dihydroxyphenylacetaldehyde - Lookchem [lookchem.com]

- 3. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study [mdpi.com]

Spectroscopic Analysis of 1,3-Benzodioxol-5-ylacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3-Benzodioxol-5-ylacetaldehyde, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectral data in public databases, this guide presents predicted spectroscopic data obtained from validated computational models, alongside detailed, generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted 1-dimensional Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established algorithms and provide a valuable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.75 | t | 1H | -CHO |

| 6.77 | d | 1H | Ar-H |

| 6.73 | dd | 1H | Ar-H |

| 6.64 | d | 1H | Ar-H |

| 5.94 | s | 2H | O-CH₂-O |

| 3.63 | d | 2H | -CH₂-CHO |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 200.5 | -CHO |

| 148.1 | Ar-C |

| 146.9 | Ar-C |

| 128.5 | Ar-C |

| 122.3 | Ar-CH |

| 109.6 | Ar-CH |

| 108.6 | Ar-CH |

| 101.3 | O-CH₂-O |

| 50.4 | -CH₂-CHO |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-2800 | Medium | C-H stretch (alkane) |

| 2750-2700 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1600, 1490, 1440 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1040 | Strong | C-O stretch (cyclic ether) |

| 930 | Medium | O-CH₂-O bend |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Assignment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 80 | [M-CHO]⁺ |

| 105 | 40 | [M-CHO-CH₂O]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data presented above. These protocols are broadly applicable to the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

-

Acquisition of ¹H Spectrum:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse.

-

Acquire the Free Induction Decay (FID).

-

Typically, 16-64 scans are co-added to improve the signal-to-noise ratio.

-

-

Acquisition of ¹³C Spectrum:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (a few milligrams)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Vials and syringes

-

Solvent (e.g., methanol or acetonitrile)

-

This compound sample (dissolved to a concentration of ~1 mg/mL)

Procedure:

-

Sample Introduction: Introduce the sample into the ion source. For a volatile compound, this can be done via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z ratio.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Logical relationship between the molecule and its spectroscopic data.

Biological Activity of 1,3-Benzodioxol-5-ylacetaldehyde: A Review of Available Data

Despite a comprehensive review of scientific literature and chemical databases, detailed information regarding the specific biological activity of 1,3-Benzodioxol-5-ylacetaldehyde, also known as Homopiperonal, is notably scarce. Publicly available research has yet to provide specific quantitative data, detailed experimental protocols, or elucidated signaling pathways directly associated with this compound. Therefore, the creation of an in-depth technical guide with the requested data tables, experimental methodologies, and signaling pathway diagrams is not feasible at this time.

The 1,3-benzodioxole moiety is a common feature in a variety of biologically active compounds, both natural and synthetic. Research into derivatives of 1,3-benzodioxole has revealed a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antidiabetic properties. However, these findings are specific to the derivatives studied and cannot be directly extrapolated to this compound.

Insights from Related 1,3-Benzodioxole Derivatives

While direct data on this compound is lacking, examining related compounds can offer some preliminary context, though it must be emphasized that these are not direct indicators of the target compound's activity.

One closely related compound, safrole , which also contains the 1,3-benzodioxole structure, is known to be a precursor in the synthesis of various substances and has been studied for its own biological effects. Safrole's metabolism can lead to the formation of reactive metabolites that can interact with cellular macromolecules, and it has been investigated for its potential carcinogenic properties.[1][2][3][4][5] The metabolic pathways of safrole involve cytochrome P450 enzymes.[1][5]

Another related compound, alpha-methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA) , has been evaluated as a fragrance ingredient. Toxicological studies on MMDHCA have provided data on its skin permeation and irritation potential.[6][7][8] These studies, however, focus on safety for cosmetic use and do not delve into specific pharmacological mechanisms or signaling pathways.

Furthermore, various synthetic derivatives of 1,3-benzodioxole have been designed and evaluated for specific therapeutic targets. These include potential COX inhibitors and compounds with cytotoxic activity against cancer cell lines.[9] Research has also explored benzodioxole derivatives as potential antidiabetic agents.[10] These studies underscore the potential of the 1,3-benzodioxole scaffold in drug discovery, but the biological activities are highly dependent on the specific substitutions and functional groups attached to the core structure.

Data on 1,3-Benzodioxole-5-ylacetaldehyde (Homopiperonal)

The primary information available for this compound itself is largely limited to its chemical identity and use as a synthetic intermediate. For instance, it is a known metabolite of safrole. The lack of published research on its specific biological activities prevents a detailed analysis as requested.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 3. researchgate.net [researchgate.net]

- 4. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. staff.najah.edu [staff.najah.edu]

The Advent of a Versatile Ketone: A Historical and Technical Overview of Homopiperonal's Emergence

For Immediate Release

This technical whitepaper delves into the historical context surrounding the discovery of homopiperonal, a methylenedioxyphenyl propanone, against the backdrop of early 20th-century organic chemistry. While the precise moment of its first synthesis remains to be definitively pinpointed in readily available literature, its chemical lineage is deeply intertwined with the exploration of natural products like safrole and the burgeoning field of synthetic chemistry, particularly in Germany. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the scientific landscape, early synthetic methodologies, and the physicochemical properties of this significant chemical intermediate.

A Scientific Landscape Primed for Discovery: The Early 20th Century

The late 19th and early 20th centuries were a period of fervent activity in organic chemistry. The elucidation of the structures of aromatic compounds and the development of new synthetic reactions paved the way for the creation of novel molecules. A significant focus of this era was the investigation of compounds derived from natural sources, which often served as starting materials for new synthetic endeavors.

One such compound of interest was safrole , the primary constituent of sassafras oil.[1] Its unique methylenedioxy group, a benzene ring fused with a five-membered dioxolane ring, was a subject of fascination for chemists. The reactivity of its allyl side chain offered a gateway to a variety of derivatives.

Parallel to the study of natural products, the German chemical and pharmaceutical industry was a global powerhouse. Companies like Merck were at the forefront of synthesizing new chemical entities for potential therapeutic applications. It is within this context of natural product chemistry and pharmaceutical research that the synthesis of homopiperonal, also known as 3,4-methylenedioxyphenyl-2-propanone (MDP2P), likely occurred.

The Genesis of Homopiperonal: Early Synthetic Pathways

While the exact first synthesis of homopiperonal is not clearly documented in readily accessible historical records, its structural relationship to safrole and piperonal provides strong indications of the likely synthetic routes explored in the early 20th century. The most probable early syntheses would have leveraged the oxidation of isosafrole, an isomer of safrole.

Experimental Protocol: Oxidation of Isosafrole

The isomerization of safrole to isosafrole, by shifting the position of the double bond in the side chain, was a known reaction. The subsequent oxidation of isosafrole would have been a logical step to access the corresponding ketone, homopiperonal. Early 20th-century chemists had a variety of oxidizing agents at their disposal. A plausible, albeit generalized, protocol based on the chemical knowledge of the era is outlined below.

Objective: To synthesize 3,4-methylenedioxyphenyl-2-propanone (homopiperonal) from isosafrole.

Materials:

-

Isosafrole

-

An oxidizing agent (e.g., potassium permanganate, potassium dichromate)

-

A suitable solvent (e.g., acetone, acetic acid)

-

Sulfuric acid (for acidification if using dichromate)

-

Sodium bisulfite (for quenching excess oxidant)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A solution of isosafrole in a suitable solvent would be prepared in a reaction vessel equipped with a stirrer and a means of temperature control.

-

The oxidizing agent, dissolved in an appropriate solvent, would be added portion-wise to the isosafrole solution while maintaining a controlled temperature, likely at or below room temperature, to manage the exothermic reaction.

-

After the addition was complete, the reaction mixture would be stirred for a period to ensure complete conversion.

-

Any excess oxidizing agent would be quenched by the addition of a reducing agent like sodium bisulfite solution until the characteristic color of the oxidant disappears.

-

The reaction mixture would then be worked up. This would typically involve partitioning the mixture with an immiscible organic solvent, such as diethyl ether, and water.

-

The organic layer containing the product would be separated, washed with water and brine, and then dried over an anhydrous drying agent like magnesium sulfate.

-

The solvent would be removed by distillation to yield the crude homopiperonal.

-

Purification would likely be achieved through vacuum distillation to obtain the final product.

This generalized protocol reflects the type of chemical manipulations common in the early 1900s. The specific conditions, such as reaction times, temperatures, and stoichiometry, would have been determined empirically by the researchers of the time.

Physicochemical Characteristics and Early Data

Early investigations into a newly synthesized compound would have included the determination of its basic physical and chemical properties. The following table summarizes the key quantitative data for homopiperonal, compiled from various sources.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Colorless to slightly yellowish oil |

| Boiling Point | 135-137 °C at 8 mmHg |

| Density | Approximately 1.25 g/mL |

| Refractive Index | Approximately 1.546 |

Note: The exact values reported in early literature may vary slightly due to the purity of the samples and the analytical techniques available at the time.

The Broader Context: From Fragrance to Pharmaceuticals

The initial interest in homopiperonal and related compounds likely stemmed from two primary areas: the fragrance industry and pharmaceutical research. Piperonal, the corresponding aldehyde, was already in use as a fragrance with a heliotrope-like scent.[2] It is plausible that chemists were exploring the olfactory properties of related ketones like homopiperonal.

More significantly, the structural similarity of these compounds to other biologically active molecules would have made them targets for pharmaceutical research. The early 20th century saw the rise of medicinal chemistry, with a focus on creating synthetic derivatives of natural products to enhance or modify their therapeutic effects. The work at companies like Merck, which led to a patent for the synthesis of MDMA in 1912, underscores the interest in the pharmacological potential of this class of compounds.

Visualizing the Chemical Landscape

To better understand the relationships between the key compounds discussed, the following diagrams illustrate the relevant chemical structures and a plausible early synthetic workflow.

Caption: Key related chemical structures and transformations.

Caption: A plausible early experimental workflow for homopiperonal synthesis.

Conclusion

The discovery of homopiperonal was not an isolated event but rather a logical progression in the scientific exploration of natural products and the expansion of synthetic organic chemistry in the early 20th century. While the historical record lacks a definitive "eureka" moment for its first synthesis, the chemical pathways from readily available precursors like safrole were well within the grasp of chemists of that era. The emergence of this versatile ketone laid the groundwork for further research in both fragrance chemistry and the development of novel psychoactive compounds, marking it as a molecule of significant historical and scientific importance. Further archival research into the chemical literature and patent databases of the early 1900s may yet reveal the precise origins of this pivotal chemical intermediate.

References

An In-depth Technical Guide to 1,3-Benzodioxol-5-ylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 1,3-Benzodioxol-5-ylacetaldehyde, also known as homopiperonal. Due to the limited direct research on this specific compound, this document also incorporates data from closely related analogues and precursors, primarily 1,3-benzodioxole-5-carbaldehyde (piperonal), to infer potential synthetic routes, properties, and biological activities. All inferred information is clearly noted.

Chemical and Physical Properties

This compound is an aromatic aldehyde with a molecular formula of C₉H₈O₃. Limited experimental data is available in the public domain. The following table summarizes the known and predicted physicochemical properties.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈O₃ | - |

| Molecular Weight | 164.16 g/mol | - |

| CAS Number | 6543-34-6 | ChemSrc |

| Appearance | Not reported | - |

| Boiling Point | 280 °C at 760 mmHg | ChemSrc |

| Density | 1.255 g/cm³ | ChemSrc |

| Flash Point | 113.9 °C | ChemSrc[1] |

| LogP | 1.15670 | ChemSrc[1] |

| Refractive Index | 1.557 | ChemSrc |

| Exact Mass | 164.04700 | ChemSrc[1] |

Synthesis and Experimental Protocols

Direct and detailed experimental protocols for the synthesis of this compound are not extensively reported in the literature. However, its synthesis can be logically approached from its lower homolog, the more readily available 1,3-benzodioxole-5-carbaldehyde (piperonal), through a one-carbon homologation. Two plausible synthetic strategies are the Darzens condensation and the Wittig reaction.

Proposed Synthesis via Darzens Condensation

The Darzens condensation of piperonal with an α-haloester, followed by hydrolysis and decarboxylation, represents a viable route to this compound.[2][3]

Experimental Protocol (General Procedure):

-

Glycidic Ester Formation: To a solution of piperonal and an α-haloester (e.g., ethyl chloroacetate) in an aprotic solvent such as THF, a strong base (e.g., sodium ethoxide or potassium tert-butoxide) is added dropwise at low temperature (0-10 °C). The reaction mixture is stirred for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude glycidic ester is purified by column chromatography.

-

Hydrolysis and Decarboxylation: The purified glycidic ester is then saponified using an aqueous base (e.g., NaOH or KOH) to yield the corresponding glycidate salt. Acidification of the salt, followed by gentle heating, induces decarboxylation to afford the desired this compound.

Caption: Proposed synthesis of this compound via Darzens condensation.

Proposed Synthesis via Wittig Reaction

The Wittig reaction provides an alternative route, reacting piperonal with a phosphorus ylide to introduce the additional carbon atom.[4][5]

Experimental Protocol (General Procedure):

-

Ylide Preparation: A phosphonium salt (e.g., methoxymethyltriphenylphosphonium chloride) is suspended in an anhydrous solvent like THF and treated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the corresponding phosphorus ylide.

-

Reaction with Piperonal: A solution of piperonal in the same solvent is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Hydrolysis of Enol Ether: The resulting enol ether is not isolated but is directly hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield this compound.

-

Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved through column chromatography or distillation under reduced pressure.

Caption: Proposed synthesis of this compound via the Wittig reaction.

Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands | Inferred from |

| ¹H NMR | δ ~9.7 ppm (t, 1H, -CHO), δ ~3.6 ppm (d, 2H, -CH₂-CHO), δ ~6.7-6.9 ppm (m, 3H, Ar-H), δ ~5.9 ppm (s, 2H, -O-CH₂-O-) | General aldehyde and benzodioxole chemical shifts[6] |

| ¹³C NMR | δ ~200 ppm (-CHO), δ ~50 ppm (-CH₂-CHO), δ ~101 ppm (-O-CH₂-O-), δ ~108-148 ppm (Ar-C) | General aldehyde and benzodioxole chemical shifts |

| IR (Infrared) | ~2720, 2820 cm⁻¹ (C-H stretch, aldehyde), ~1725 cm⁻¹ (C=O stretch, aldehyde), ~1250, 1040 cm⁻¹ (C-O stretch, acetal) | Characteristic aldehyde and benzodioxole IR bands[7][8] |

| Mass Spec (MS) | m/z 164 (M⁺), 135 (M⁺ - CHO), 121, 93, 65 | Fragmentation of related benzodioxole compounds[3] |

Biological Activities and Potential Applications

While there is a lack of specific biological activity data for this compound, the 1,3-benzodioxole scaffold is present in numerous bioactive natural products and synthetic compounds. Derivatives of this moiety have been reported to exhibit a wide range of biological activities.

-

Antimicrobial and Antifungal Activity: Many compounds containing the 1,3-benzodioxole ring system have demonstrated significant antimicrobial and antifungal properties.

-

Insecticidal Activity: The 1,3-benzodioxole group is a key pharmacophore associated with insecticidal activity.[9] For instance, certain 1,3-benzodioxole acids have shown larvicidal activity against Aedes aegypti.[9]

-

Anticancer and Antioxidant Properties: Chalcones and other derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer and antioxidant agents.[10]

-

Precursor in Synthesis: this compound can serve as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Its aldehyde functionality allows for a variety of chemical transformations.

Caption: Logical relationships of this compound.

Conclusion

This compound is a compound of interest due to its structural relation to a class of biologically active molecules. While direct experimental data is sparse, established synthetic methodologies in organic chemistry provide clear pathways for its preparation from readily available precursors. The predicted spectroscopic and physicochemical properties, combined with the known bioactivities of the 1,3-benzodioxole scaffold, suggest that this compound could be a valuable target for further investigation in medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support future research in this area.

References

- 1. US5095128A - Preparation process for piperonal - Google Patents [patents.google.com]

- 2. Darzens Reaction [organic-chemistry.org]

- 3. Darzens reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: 1,3-Benzodioxole-5-ylacetaldehyde and its Derivatives in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for numerous pharmacologically active compounds. While 1,3-Benzodioxol-5-ylacetaldehyde is a key synthon, many documented large-scale syntheses utilize its close analogue, 1,3-benzodioxol-5-carbaldehyde (piperonal), or other functionalized benzodioxoles due to their commercial availability and established reactivity. These application notes provide detailed protocols for the synthesis of major pharmaceuticals, focusing on the critical reactions involving the 1,3-benzodioxole core.

Application Note 1: Synthesis of Tadalafil (Cialis®) via Pictet-Spengler Reaction

Introduction: Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for treating erectile dysfunction and pulmonary arterial hypertension.[1] A key step in its synthesis is the diastereoselective Pictet-Spengler reaction, which constructs the core tetrahydro-β-carboline structure.[2][3] This reaction involves the condensation of a D-tryptophan derivative with a 1,3-benzodioxole aldehyde, typically piperonal.[3][4]

Core Reaction Pathway: The synthesis begins with the acid-catalyzed condensation of D-tryptophan methyl ester with piperonal. This is followed by N-acylation and a final intramolecular cyclization with methylamine to yield the tetracyclic Tadalafil structure.[5]

Figure 1: Key steps in the synthesis of Tadalafil.

Experimental Protocols:

Protocol 1.1: Synthesis of cis-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester hydrochloride [4]

-

Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) in a reaction vessel at 25-30°C.

-

Heat the reaction mixture to 80-85°C and stir for 14 hours.

-

Cool the mixture to 25-30°C.

-

Add dichloromethane (500 mL) and continue stirring for 1 hour.

-

Filter the resulting solid, wash with an additional portion of dichloromethane (500 mL), and dry under air at 40-45°C to yield the desired cis-intermediate.

Protocol 1.2: Synthesis of cis-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester [4]

-

Dissolve the cis-intermediate hydrochloride (50 g) from Protocol 1.1 in a mixture of dichloromethane and 5% aqueous sodium bicarbonate (500 mL).

-

Separate the organic layer and wash it with deionized water (500 mL).

-

Add the organic layer to deionized water (50 mL) and treat with sodium bicarbonate (15 g) at 25-30°C.

-

Cool the mixture to 0-5°C. Add a solution of chloroacetyl chloride (25 g) in dichloromethane (50 mL) dropwise, maintaining the temperature between 0°C and 5°C.

-

Stir the reaction mixture for three hours to yield the chloroacetylated product.

Protocol 1.3: Final Cyclization to Tadalafil (6R,12aR)-isomer [1][4]

-

Take the chloroacetyl intermediate (30 g) from Protocol 1.2 in methanol (450 mL).

-

Heat the mixture to 35-40°C and add 40% aqueous methylamine (27 mL).

-

Stir the reaction mixture at 50-55°C for 5 hours.

-

Cool the mixture to 10-15°C and continue stirring for 30 minutes to precipitate the product.

-

Filter the solid, dry, and optionally slurry with fresh methanol to afford pure Tadalafil.[1]

Quantitative Data: